molecular formula C6H9BrN2S B1342359 2-Bromo-5-tert-butyl-1,3,4-thiadiazole CAS No. 88370-06-3

2-Bromo-5-tert-butyl-1,3,4-thiadiazole

Cat. No. B1342359
Key on ui cas rn: 88370-06-3
M. Wt: 221.12 g/mol
InChI Key: NTCALTKEJCVOMO-UHFFFAOYSA-N
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Patent
US08455477B2

Procedure details

To a solution of crude 5-tert-butyl-1,3,4-thiadiazol-2-amine (120.8 g) in glacial acetic acid (800 ml) was added aqueous hydrobromic acid (≧40%, 218 ml) at room temperature. The resulting solution was heated to 65° C., and a solution of sodium nitrite (167 g, 2.42 mol) in water (300 ml) was added dropwise such that the internal temperature was maintained at 65˜75° C. After addition was complete, the resulting yellow solution was cooled to room temperature, poured into ice and then extracted with ethyl acetate. The combined organic layer was washed with saturated aqueous sodium carbonate solution until the pH was neutral, dried over magnesium sulfate, filtered and concentrated. The resulting oil was purified via flash column chromatography (ethyl acetate/petroleum ether) to obtain 2-bromo-5-tert-butyl-1,3,4-thiadiazole.
Quantity
120.8 g
Type
reactant
Reaction Step One
Quantity
218 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
167 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[S:9][C:8](N)=[N:7][N:6]=1)([CH3:4])([CH3:3])[CH3:2].[BrH:11].N([O-])=O.[Na+]>C(O)(=O)C.O>[Br:11][C:8]1[S:9][C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])=[N:6][N:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
120.8 g
Type
reactant
Smiles
C(C)(C)(C)C1=NN=C(S1)N
Name
Quantity
218 mL
Type
reactant
Smiles
Br
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
167 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 65˜75° C
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the resulting yellow solution was cooled to room temperature
ADDITION
Type
ADDITION
Details
poured into ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layer was washed with saturated aqueous sodium carbonate solution until the pH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting oil was purified via flash column chromatography (ethyl acetate/petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
BrC=1SC(=NN1)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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